molecular formula C11H15N B13600669 1-(1-Phenylcyclopropyl)ethan-1-amine

1-(1-Phenylcyclopropyl)ethan-1-amine

Cat. No.: B13600669
M. Wt: 161.24 g/mol
InChI Key: NMIBFCADVLUTDU-UHFFFAOYSA-N
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Description

1-(1-Phenylcyclopropyl)ethan-1-amine is an organic compound with the molecular formula C11H15N and an average molecular mass of 161.24 g/mol . This amine features a cyclopropyl group directly attached to a phenyl ring, a structural motif found in compounds investigated for various scientific applications . The strained, rigid nature of the cyclopropane ring confers unique stereoelectronic and conformational properties, making such subunits valuable for constructing biologically active compounds and complex organic molecules . In scientific research, structurally similar chiral amines are widely employed as versatile building blocks and chiral auxiliaries in asymmetric synthesis . These applications leverage the amine functionality for diastereoselective reactions, including nucleophilic additions to imines and conjugate additions to enoates, to create enantiomerically enriched compounds . The defined spatial arrangement of the cyclopropyl and phenyl groups offers a distinct geometric profile for exploring structure-activity relationships and molecular interactions. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-(1-phenylcyclopropyl)ethanamine

InChI

InChI=1S/C11H15N/c1-9(12)11(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3

InChI Key

NMIBFCADVLUTDU-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1-Phenylcyclopropyl)ethan-1-amine generally follows a two-step approach:

  • Step 1: Cyclopropanation of Styrene or Phenyl-Substituted Alkenes
    The formation of the cyclopropane ring fused to the phenyl group is achieved by cyclopropanation reactions of styrene derivatives. Common cyclopropanation methods include Simmons-Smith reactions or metal-catalyzed carbene transfer reactions.

  • Step 2: Introduction of the Amino Group via Amination
    The amino group is introduced typically by nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group or carbonyl functionality adjacent to the cyclopropyl moiety.

This two-step strategy allows for stereochemical control and purification of the desired primary amine product.

Specific Synthetic Routes

Method Description Key Reagents & Conditions Yield & Notes
Cyclopropanation + Reductive Amination Cyclopropanation of styrene with diazo compounds or Simmons-Smith reagents, followed by reductive amination of the resulting cyclopropyl ketone Simmons-Smith reagent (Zn-Cu, CH2I2), NaBH4 or Pd/C with NH3 or amine source Moderate to high yields; stereoselectivity depends on catalyst and conditions
Nucleophilic Substitution on Halocyclopropane Halogenated cyclopropyl derivatives reacted with ammonia or amines to displace halide with amino group Alkyl halide precursor, ammonia or primary amine, polar solvents Good yields; may require protection/deprotection steps to avoid over-alkylation
Flow Photochemical Synthesis (Advanced) Photochemical addition of propellane derivatives to diacetyl followed by haloform reaction and amination Flow reactor, photochemical irradiation, Et3N, (PhO)2P(O)N3, column chromatography Enables multigram scale synthesis with high purity; 83% yield reported for related amines

Industrial and Large-Scale Considerations

  • Continuous flow photochemical synthesis has been demonstrated to efficiently produce bicyclo[1.1.1]pentane-based amines, a structural analog to cyclopropyl amines, on a kilogram scale within a day, highlighting the potential scalability of photochemical methods for such strained ring systems.
  • Purification techniques such as gradient column chromatography (hexane:MeOtBu mixtures) are employed to isolate pure amine products.
  • Use of protective groups and controlled reaction conditions is critical to maintain stereochemical integrity and avoid side reactions.

Research Findings and Comparative Data

Stereochemical Impact on Activity and Synthesis

  • The stereochemistry at the cyclopropyl ring (e.g., (1R,2R) vs. (1S,2S)) significantly affects the biological activity and physicochemical properties of the amine.
  • Diastereomeric mixtures can be synthesized and separated or used as such depending on the application, with some studies indicating minor activity differences for certain chiral centers.

Chemical Reactivity and Derivatization

Reaction Type Reagents/Conditions Products/Derivatives Notes
Oxidation KMnO4, CrO3 Ketones, aldehydes from amine oxidation Can lead to loss of amine functionality
Reduction Pd/C, LiAlH4 Secondary or tertiary amines, hydrocarbons Useful for modifying amine substituents
Substitution SOCl2, PBr3 Halogenated amines, urea derivatives Enables further functional group modifications
Salt Formation HCl, other acids Hydrochloride salts Improves solubility and stability for pharmacological use

Comparative Table of Related Compounds and Derivatives

Compound Name Molecular Formula Key Modification Application/Notes
1-(2-Phenylcyclopropyl)ethan-1-amine C11H15N Positional isomer of cyclopropyl ring Used in medicinal chemistry; stereochemistry critical
1-Cyclopropyl-2-(2-methylphenyl)ethan-1-one C12H14O Ketone replacing amine group Intermediate for further amine synthesis; versatile in organic synthesis
1-(1-Phenylcyclopropyl)urea C12H14N2O Urea substitution on amine Alters hydrogen bonding; shifts biological activity
1-Cyclopropyl-2-(difluoromethoxy)ethan-1-amine C6H11F2NO Fluorinated derivative Enhanced metabolic stability; drug design relevance

Summary of Preparation Protocols

Step Procedure Conditions/Notes
1 Cyclopropanation of styrene derivatives Simmons-Smith reaction or metal-carbene transfer; control temperature and stoichiometry for stereoselectivity
2 Conversion to ketone intermediate (if needed) Oxidation or acylation steps; purification by chromatography
3 Amination via reductive amination or substitution Use of ammonia or amine nucleophiles; reductive conditions with NaBH4 or Pd/C
4 Purification and salt formation (optional) Column chromatography, crystallization; formation of hydrochloride salt for stability

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylcyclopropyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted amines.

Scientific Research Applications

1-(1-Phenylcyclopropyl)ethan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Phenylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Cyclopropane-Containing Analogues

(a) 1-(2-Phenylcyclopropyl)ethan-1-amine
  • Structure : The phenyl group is attached to the C2 position of the cyclopropane ring instead of C1 .
  • Properties : This positional isomer exhibits distinct stereoelectronic properties. For example, the (1R,2R)-stereoisomer (CAS: 133185-61-2) has a molecular weight of 161.24 g/mol , identical to the target compound, but differs in spatial arrangement, leading to variations in enantioselective transport efficiency .
  • Applications : Used in chiral catalyst design and receptor-binding studies .
(b) 1-(1-Phenylcyclopentyl)ethan-1-amine
  • Structure : Cyclopropane is replaced with a cyclopentyl ring.
  • Properties : The larger ring reduces ring strain but increases lipophilicity. Its hydrochloride salt (CAS: N/A) is cataloged for pharmaceutical screening .
  • Key Difference : Lower reactivity in ring-opening reactions compared to cyclopropane derivatives .

Phenyl-Substituted Ethylamine Analogues

(a) 1-Phenylethan-1-amine (PEA)
  • Structure : Lacks the cyclopropane ring.
  • Properties : Simpler structure with higher conformational flexibility. Enantiomers (R)-PEA and (S)-PEA show <50% enantioselective transport efficiency in crown ether-mediated phase transport studies, compared to cyclopropane-containing analogues .
  • Applications : Model compound for studying chiral recognition mechanisms .
(b) 1-(Naphthalen-1-yl)ethan-1-amine (NEA)
  • Structure : Phenyl replaced with a naphthyl group.
  • Properties : Increased aromatic surface area enhances π-π stacking interactions, improving transport efficiency (up to 70% enantioselectivity ) .
  • Key Difference : Higher binding affinity to hydrophobic receptors than 1-(1-phenylcyclopropyl)ethan-1-amine .

Substituted Ethylamine Derivatives

(a) 1-Cyclopropyl-2-(2-methylphenyl)ethan-1-amine
  • Structure : Additional methyl group on the phenyl ring.
  • Properties : Boiling point and solubility data are unavailable, but the methyl group likely enhances metabolic stability in vivo .
  • Applications : Investigated in neurotransmitter analogue synthesis .
(b) Methyl[(1-phenylcyclopropyl)methyl]amine
  • Structure : N-methylated derivative.
  • Properties : Reduced basicity compared to the primary amine. CAS: 1198225-51-2 .
  • Key Difference : Lower solubility in aqueous media due to decreased hydrogen-bonding capacity .

Physicochemical and Functional Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Feature Enantioselectivity Applications
This compound C₁₁H₁₅N 161.24 Cyclopropane rigidity Moderate Chiral catalysis, drug design
1-Phenylethan-1-amine (PEA) C₈H₁₁N 121.18 High flexibility Low (<50%) Molecular recognition studies
1-(Naphthalen-1-yl)ethan-1-amine (NEA) C₁₂H₁₃N 171.24 Extended aromatic system High (~70%) Enantioselective transport
1-(1-Phenylcyclopentyl)ethan-1-amine C₁₃H₁₉N 189.30 Reduced ring strain N/A Pharmaceutical screening

Q & A

Q. What are the most common synthetic routes for 1-(1-Phenylcyclopropyl)ethan-1-amine, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves three stages: (1) preparation of the cyclopropane ring via [2+1] cycloaddition using a phenyl-substituted alkene and a carbene precursor; (2) introduction of the ketone group adjacent to the cyclopropane; (3) reductive amination or transaminase-mediated conversion to the amine. Key conditions include temperature control (e.g., 25–60°C for enzymatic steps) and pH optimization (7.5–9.0 for transaminases). Titanium(IV) isopropoxide and sodium borohydride are often used in reductive amination to achieve yields >70% .

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

Critical techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the cyclopropane ring (characteristic δ 0.8–1.5 ppm for cyclopropane protons) and amine group.
  • HRMS (ESI) for molecular weight validation (e.g., calculated [M+H]⁺ for C₁₁H₁₃N: 160.1121).
  • Chiral HPLC to assess enantiopurity if synthesized via asymmetric methods .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Initial screening often involves:

  • In vitro antimicrobial assays (e.g., MIC against E. coli or S. aureus).
  • Enzyme inhibition studies (e.g., testing interactions with monoamine oxidases or cytochrome P450 isoforms).
  • Cytotoxicity profiling using cell lines (e.g., HEK293 or HepG2) to identify therapeutic windows .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally similar amines?

Discrepancies often arise from substituent effects (e.g., halogen or sulfonyl groups altering bioavailability). To address this:

  • Perform comparative SAR studies with analogs (e.g., 1-(4-chlorophenyl)cyclopropyl derivatives).
  • Use molecular docking to map interactions with target receptors (e.g., serotonin or dopamine receptors).
  • Validate findings with isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?

Enantioselective routes include:

  • Chiral auxiliary approaches : Use (R)- or (S)-BINOL-derived catalysts during cyclopropane formation.
  • Biocatalytic transamination : Optimize enzyme loading (e.g., ω-transaminases) and cofactor recycling (e.g., PLP).
  • Dynamic kinetic resolution : Combine asymmetric hydrogenation with racemization catalysts to maximize ee (>95%) .

Q. What experimental designs are recommended for studying the compound’s interactions with G protein-coupled receptors (GPCRs)?

  • Radioligand binding assays : Use ³H-labeled ligands to measure displacement (Ki values).
  • cAMP/GTPγS functional assays to assess agonist/antagonist activity.
  • Surface plasmon resonance (SPR) : Monitor real-time binding kinetics (ka/kd) with immobilized receptor constructs .

Q. How can reaction conditions be systematically optimized for large-scale synthesis while minimizing byproducts?

Employ design of experiments (DOE) to evaluate variables:

  • Temperature : 40–80°C for cyclopropane stability.
  • Solvent polarity : Ethanol/water mixtures to enhance reductive amination efficiency.
  • Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation steps.
    Process analytical technology (PAT) tools like in-situ FTIR can monitor intermediate formation .

Q. What computational methods predict the metabolic stability of this compound?

  • In silico metabolism prediction : Use software like Schrödinger’s ADMET Predictor to identify likely cytochrome P450 oxidation sites.
  • MD simulations : Assess binding to hepatic enzymes (e.g., CYP3A4) to estimate clearance rates.
  • MetaSite analysis : Map metabolic hotspots (e.g., amine group or cyclopropane ring) for targeted deuteration to enhance stability .

Methodological Considerations

  • Contradictory data : Cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC for binding studies) .
  • Scalability : Transition from batch to flow chemistry for cyclopropanation steps to improve reproducibility .
  • Safety : Note hazard codes (e.g., H315/H335) and implement fume hood protocols during amine handling .

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